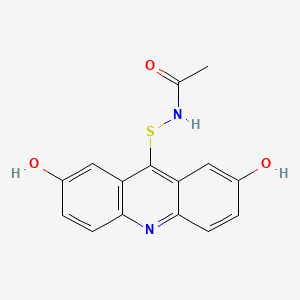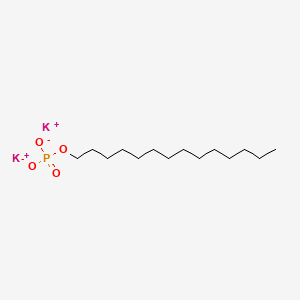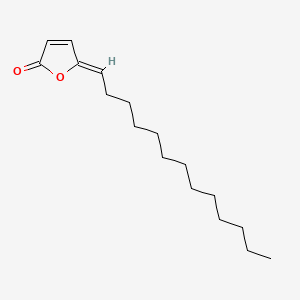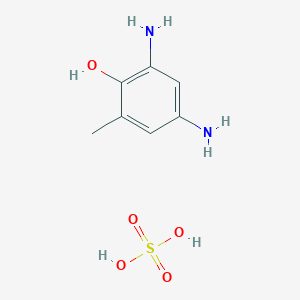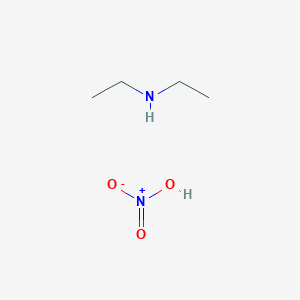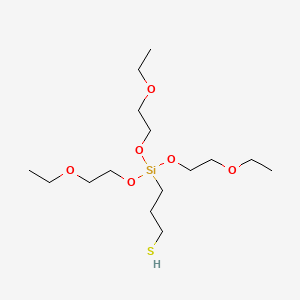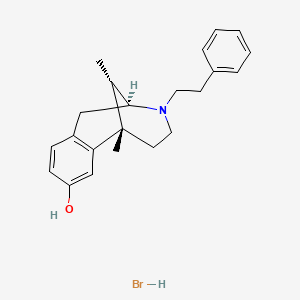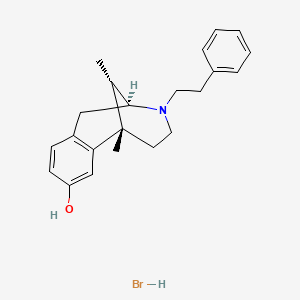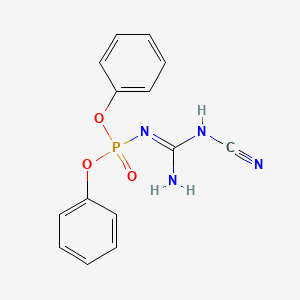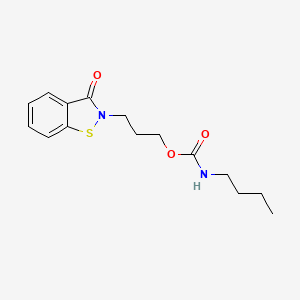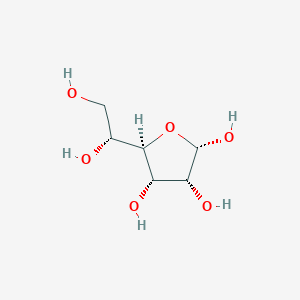
alpha-D-allofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-allofuranose: is a monosaccharide belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar with the molecular formula C6H12O6 . This compound exists in a furanose form, which means it has a five-membered ring structure. This compound is an enantiomer of alpha-L-allofuranose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-allofuranose can be synthesized through the oxidation of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose using dimethyl sulfoxide (DMSO) and acetic anhydride. This reaction is typically carried out in a single pot, which simplifies the process and improves yield .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-allofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back into hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like DMSO and acetic anhydride are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols.
Applications De Recherche Scientifique
Alpha-D-allofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the context of metabolic disorders.
Industry: It is used in the production of various biochemical reagents and as a precursor in synthetic organic chemistry
Mécanisme D'action
The mechanism by which alpha-D-allofuranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. As a sugar, it can be phosphorylated and enter glycolysis or other metabolic pathways. The exact molecular targets and pathways depend on the biological context in which it is used .
Comparaison Avec Des Composés Similaires
Alpha-L-allofuranose: An enantiomer of alpha-D-allofuranose.
Beta-D-allofuranose: A stereoisomer with a different configuration at the anomeric carbon.
D-allose: A structural isomer with a different ring form.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with enzymes. This makes it a valuable compound for studying stereochemical effects in biochemical processes .
Propriétés
Numéro CAS |
36468-79-8 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-RXRWUWDJSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



